Cys-mcMMAD -

Cys-mcMMAD

Catalog Number: EVT-256380
CAS Number:
Molecular Formula: C54H84N8O11S2
Molecular Weight: 1085.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Monomethyl auristatin D (MMAD), a potent tubulin inhibitor, is a toxin payload and antibody drug conjugate.  ADCs For comparison purposes, the ADC A1 -mc-MMAD and/or A1 -vc-MMAD were used. The linker payload, mc-MMAD (6-maleimidocaproyl-monomethylauristatin-D) was conjugated to the A1 anti-5T4 monoclonal antibody through a cysteine residue at a ratio of approximately 4 drug moieties per antibody molecule. The linker payload mc- Val-Cit-PABA-MMAD or vc-MMAD (maleimidocapronic -valine-citruline-p- aminobenzyloxycarbonyl- monomethylauristatin-D) was conjugated to the A1 anti-5T4 monoclonal antibody through a cysteine residue at a ratio of approximately 4 drug moieties per antibody molecule (Antibody-drug conjugates Patent: WO 2013068874 A1). 
Overview

Cys-mcMMAD, or Cysteine-modified methylcyclopropane-methylamine derivative, is a compound that has garnered attention for its unique properties and potential applications in various scientific fields. This compound is primarily derived from cysteine, an amino acid known for its role in protein structure and function. Cys-mcMMAD is classified as a modified amino acid, specifically a cysteine derivative with a methylcyclopropane moiety, which contributes to its distinct chemical behavior and biological activity.

Synthesis Analysis

Methods

The synthesis of Cys-mcMMAD typically involves the modification of cysteine through various chemical reactions. One common method is the chemoselective phosphorylation of cysteine side chains, which enhances the reactivity of the thiol group. This process can be achieved using nucleophilic phosphites and electrophilic disulfides, allowing for the introduction of functional groups that can alter the compound's properties and reactivity .

Technical Details

The synthesis process may utilize techniques such as mass spectrometry to verify modifications and assess purity. For instance, electron-transfer higher-energy dissociation mass spectrometry has been employed to confirm successful phosphorylation of cysteine residues in peptides . The ability to manipulate cysteine residues selectively expands the utility of Cys-mcMMAD in biochemical research.

Molecular Structure Analysis

Structure

Cys-mcMMAD features a unique molecular structure characterized by its cysteine backbone and a methylcyclopropane ring. The presence of the methylcyclopropane moiety introduces strain into the molecule, which can influence its reactivity and interactions with biological targets.

Data

Chemical Reactions Analysis

Reactions

Cys-mcMMAD can participate in various chemical reactions typical of thiol-containing compounds. These include oxidation reactions where the thiol group can be converted into disulfides or sulfenic acids under oxidative conditions. Additionally, Cys-mcMMAD can undergo nucleophilic substitution reactions due to the presence of the reactive thiol group.

Technical Details

The reactivity of Cys-mcMMAD can be exploited in synthetic pathways to create more complex molecules or to modify existing biomolecules. For example, its ability to form adducts with electrophiles makes it a valuable building block in medicinal chemistry.

Mechanism of Action

Process

The mechanism of action for Cys-mcMMAD primarily revolves around its interaction with biological macromolecules such as proteins and enzymes. The thiol group in cysteine plays a crucial role in redox reactions and can act as a nucleophile in enzyme catalysis.

Data

Research indicates that modifications at the cysteine residue can significantly affect protein function, stability, and interactions with other cellular components. Understanding these mechanisms is essential for elucidating the biological roles of Cys-mcMMAD in cellular processes.

Physical and Chemical Properties Analysis

Physical Properties

Cys-mcMMAD is expected to exhibit typical physical properties associated with small organic molecules, including solubility in polar solvents due to its polar functional groups. Its melting point and boiling point would be influenced by the structural characteristics imparted by the methylcyclopropane ring.

Chemical Properties

Chemically, Cys-mcMMAD is reactive due to its thiol group, making it susceptible to oxidation and other chemical transformations. Its stability under various conditions (pH, temperature) needs to be assessed for practical applications.

Applications

Cys-mcMMAD has potential applications across several scientific domains:

  • Biochemistry: It serves as a tool for studying cysteine modifications in proteins, which are crucial for understanding signaling pathways.
  • Medicinal Chemistry: The compound can be utilized in drug design due to its ability to interact selectively with biological targets.
  • Material Science: Its unique properties may allow for incorporation into novel materials or nanostructures.
Introduction to Cys-mcMMAD in Targeted Therapeutic Development

Role of Cysteine-Based Linkers in Antibody-Drug Conjugate (ADC) Design

Cysteine residues serve as pivotal attachment points for ADC construction due to their reactivity and strategic positioning within antibody structures. Native immunoglobulin G (IgG) antibodies contain 16 cysteine residues forming 12 intra-chain and 4 inter-chain disulfide bonds. The latter, located in hinge regions, are selectively reducible to generate 8 free thiol groups (–SH) for site-specific conjugation [3] [7]. This chemistry underpins several clinically approved ADCs, including brentuximab vedotin.

Cysteine-based conjugation offers distinct advantages:

  • Controlled Drug-to-Antibody Ratio (DAR): Partial reduction enables DAR modulation (typically 2, 4, or 8 drugs/antibody), balancing potency and pharmacokinetics [7].
  • Site Specificity: Engineered cysteine (THIOMAB™) platforms introduce cysteines at defined positions (e.g., heavy chain S396C), yielding homogeneous DAR=2 conjugates with preserved antigen binding [7].
  • Structural Stability: Bridging linkers (e.g., bis-sulfones) reconnect reduced inter-chain disulfides, maintaining antibody integrity during drug attachment [3] [7].

Table 2: Cysteine Conjugation Strategies in ADCs

StrategyMechanismAdvantagesLimitations
Inter-chain ReductionReduction of hinge disulfidesHigh conjugation capacity (DAR 8)Heterogeneous mixtures
Partial ReductionSelective reduction of HL bondsModerate DAR control (DAR 2-4)Requires optimization
Engineered CysteineIntroduction of specific Cys sitesHomogeneous DAR=2 conjugatesRequires genetic engineering
Bridging AlkylationBis-functional linkers reconnect chainsPreserves structural stabilityComplex linker synthesis

Evolutionary Context of Maleimidocaproyl (mc) Linker Systems in Bioconjugation

Maleimide-based linkers revolutionized bioconjugation through their rapid, selective thiol-maleimide Michael addition under physiological pH (6.5–7.5). Early maleimide linkers, however, faced plasma instability due to maleimide ring hydrolysis or retro-Michael reactions. The mc spacer (maleimidocaproyl) – a 6-carbon chain – emerged as a critical advancement, enhancing stability and payload flexibility [4] [8].

The evolution of maleimide linkers progressed through three phases:

  • First-Generation (e.g., Maleimidomethyl cyclohexane-1-carboxylate): Prone to premature cleavage via serum albumin thiol exchange, causing off-target payload release [4].
  • Second-Generation (mc linkers): The hydrophobic caproyl spacer shields the maleimide ring, prolonging ADC plasma half-life. Mc-MMAD derivatives show <0.01% free payload after 168 hours in human plasma [2] [8].
  • Third-Generation (Succinimide variants): Engineered maleimides (e.g., bromomaleimide) resist hydrolysis, further enhancing in vivo stability [7].

The mc linker specifically balances hydrophobicity and steric protection. Its C6 chain minimizes steric hindrance during antibody-thiol conjugation while optimizing payload orientation for efficient intracellular release [4] [8].

Table 3: Evolution of Maleimide Linker Systems

GenerationRepresentative LinkerStability in PlasmaKey Innovation
FirstMaleimidomethyl cyclohexane-1-carboxylateLow (rapid hydrolysis)Thiol-selective conjugation
SecondMaleimidocaproyl (mc)High (>90% intact at 72h)Hydrocarbon spacer for steric shielding
ThirdBromomaleimideVery High (stable ring structure)Hydrolysis-resistant maleimide

Cys-mcMMAD as a Paradigm for Payload Delivery Optimization

Cys-mcMMAD exemplifies a non-cleavable ADC payload strategy designed to overcome limitations of traditional auristatin linkers. Unlike protease-cleavable valine-citrulline (vc) linkers that release permeable MMAE – causing bystander toxicity – the Cys-mcMMAD conjugate remains membrane-impermeable until lysosomal degradation. This releases the ionized cysteine-mc-MMAD metabolite, which retains potent tubulin inhibition while minimizing off-target effects [2] [5].

Key pharmacological advantages include:

  • Reduced Bystander Effect: The charged Cys-mcMMAD metabolite exhibits 100-fold lower membrane permeability (MlogP = -1.2 vs. 3.5 for MMAE), confining cytotoxicity to target antigen-positive cells [2].
  • Plasma Stability: Conjugates like mil40-15 (anti-HER2 ADC with Cys-mcMMAD) release <0.01% free payload over 7 days in human plasma, mitigating systemic toxicity [2].
  • Potency Retention: Tubulin polymerization assays confirm Cys-mcMMAD’s bioactivity (EC₅₀ = 1.525–2.903 μM vs. 1.426 μM for free MMAE) despite linker attachment [2].

This architecture enables higher tolerated doses (up to 160 mg/kg in preclinical models) approaching naked antibody safety profiles [2], demonstrating significant improvements over first-generation auristatin ADCs.

Table 4: Comparative Activity of MMAE vs. Cys-mcMMAD Conjugates

ParameterFree MMAECys-mcMMAD ConjugateSignificance
Tubulin Inhibition (EC₅₀)1.426 μM1.525–2.903 μMComparable bioactivity
Plasma StabilityN/A>99.99% retained payloadMinimizes systemic exposure
Membrane PermeabilityHigh (MlogP ≈3.5)Low (MlogP ≈-1.2)Reduces bystander cytotoxicity
MTD in Models≤5 mg/kg160 mg/kgEnhanced therapeutic index

Properties

Product Name

Cys-mcMMAD

Molecular Formula

C54H84N8O11S2

Molecular Weight

1085.42

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.